Oxazolo[5,4-b]pyridine-2(1H)-thione
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Description
Synthesis Analysis
The synthesis of compounds related to Oxazolo[5,4-b]pyridine-2(1H)-thione has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles .Scientific Research Applications
Antimicrobial Agents
Oxazolo[5,4-b]pyridine compounds have been examined for their potential as antimicrobial agents. Research suggests they could serve as new bacterial inhibitors, addressing the increasing resistance to antibiotics .
Drug Design and Synthesis
These compounds offer selective C–H construction and functionalization procedures that preserve functional groups like chlorine atoms, providing sites for late-stage substitution in drug design .
Cancer Research
Novel oxazolo[5,4-d]pyrimidine derivatives (a related structure) have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer treatment .
Molecular Modeling and Density Functional Theory
The oxazolo[5,4-b]pyridine derivatives’ structures have been studied using molecular modeling and density functional theory to predict their behavior and interactions, which is crucial in drug development .
ADME Prediction
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been predicted to understand their pharmacokinetic profiles better .
properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-b]pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMUUISSZDCMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434059 |
Source
|
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[5,4-b]pyridine-2(1H)-thione | |
CAS RN |
169205-99-6 |
Source
|
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169205-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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